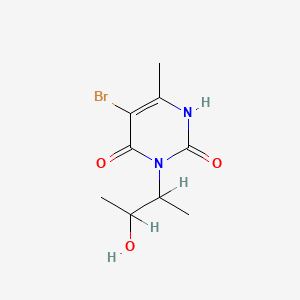
3-Pentanone, 1,5-bis(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 1,5-bis(trimethylsilyl)- is an organic compound characterized by the presence of two trimethylsilyl groups attached to a pentanone backbone. This compound is notable for its unique structural features, which include the trimethylsilyl groups that contribute to its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1,5-bis(trimethylsilyl)- typically involves the reaction of 3-pentanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-Pentanone+2(Trimethylsilyl chloride)→3-Pentanone, 1,5-bis(trimethylsilyl)-+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanone, 1,5-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ethers.
Reduction: Reduction reactions can yield silyl-protected alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silyl ethers, silyl-protected alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Pentanone, 1,5-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 3-Pentanone, 1,5-bis(trimethylsilyl)- exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, facilitate the formation of desired products, and protect sensitive functional groups during chemical reactions. The pathways involved include nucleophilic substitution and radical-mediated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentanone: Lacks the trimethylsilyl groups, making it less reactive in certain contexts.
1,5-Bis(trimethylsilyl)pentane: Similar structure but lacks the ketone functionality.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.
Uniqueness
3-Pentanone, 1,5-bis(trimethylsilyl)- is unique due to the presence of both the ketone and trimethylsilyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
18053-95-7 |
|---|---|
Formule moléculaire |
C11H26OSi2 |
Poids moléculaire |
230.49 g/mol |
Nom IUPAC |
1,5-bis(trimethylsilyl)pentan-3-one |
InChI |
InChI=1S/C11H26OSi2/c1-13(2,3)9-7-11(12)8-10-14(4,5)6/h7-10H2,1-6H3 |
Clé InChI |
OQVPXZQYWKRFHQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCC(=O)CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
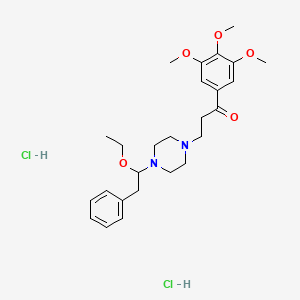
![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)

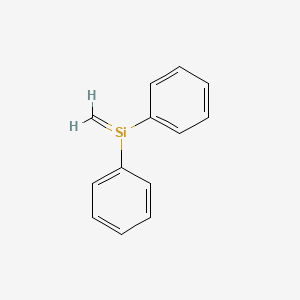
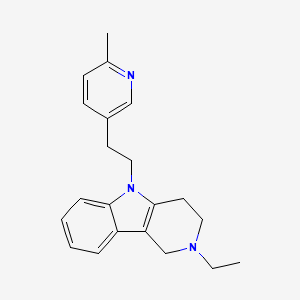



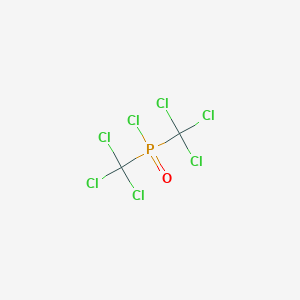
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)

